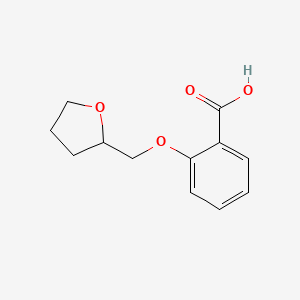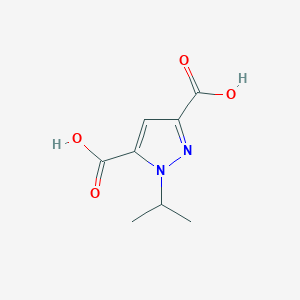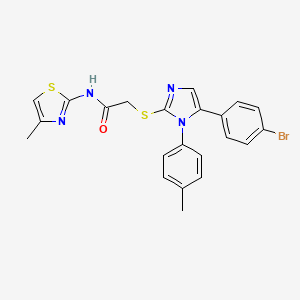
2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves a series of reactions starting from various 2-amino-N-aryl-4-methylthiazole-5-carboxamide. The reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions yielded derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide. Further reaction of these thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gave the new thiazole molecule .Physical And Chemical Properties Analysis
The compound is a yellow powder with a melting point of 172-174 °C . The spectral characterization of the molecules was confirmed by 1H NMR, 13C NMR, FTIR, and MS .Applications De Recherche Scientifique
Anticancer Properties
Research on derivatives of 2-((5-(4-bromophenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide highlights their potential as anticancer agents. A study synthesized and evaluated the anticancer activity of similar compounds, finding selective cytotoxicity against human lung adenocarcinoma cells, with certain derivatives exhibiting high apoptosis percentages, albeit not as high as cisplatin, a standard in cancer treatment (Evren et al., 2019).
Antimicrobial and Antifungal Activities
Another aspect of research focuses on the antimicrobial and antifungal capabilities of such compounds. Studies have demonstrated that derivatives exhibit significant antimicrobial activity, with some compounds showing high activity towards various strains. Computational calculations support the experimental findings, confirming the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of related compounds, focusing on their antibacterial properties, have also been extensively studied. These efforts involve the development of novel derivatives starting from common intermediates, with the synthesized compounds showing significant antibacterial activity. This line of research contributes to the discovery of new antibacterial agents with potential applications in treating bacterial infections (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Antioxidant Activity
Furthermore, the antioxidant activity of amidomethane sulfonyl-linked bis heterocycles, which are structurally similar to the compound of interest, has been explored. These studies reveal that certain derivatives exhibit excellent antioxidant activity, surpassing even that of Ascorbic acid, suggesting their utility in developing antioxidant therapies (Talapuru et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4OS2/c1-14-3-9-18(10-4-14)27-19(16-5-7-17(23)8-6-16)11-24-22(27)30-13-20(28)26-21-25-15(2)12-29-21/h3-12H,13H2,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHURMDIQJUJKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC(=CS3)C)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2798476.png)
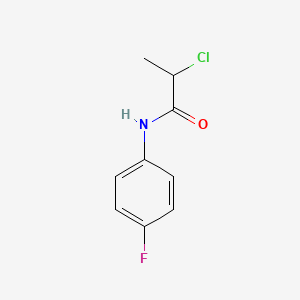
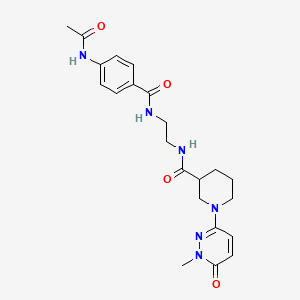
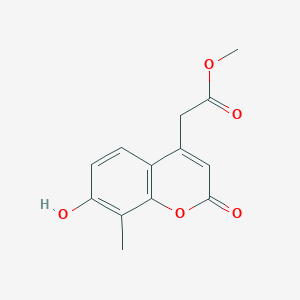

![3-{3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2798484.png)
![(1S,5R)-Bicyclo[3.2.0]heptan-3-amine;hydrochloride](/img/structure/B2798487.png)

